molecular formula C17H24Cl2N2O4 B067762 4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride CAS No. 185759-16-4

4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride

Cat. No. B067762
M. Wt: 391.3 g/mol
InChI Key: UILYOKMBTKKAFK-UHFFFAOYSA-N
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Description

4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known by the name of Milnacipran hydrochloride. This compound has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.

Mechanism Of Action

The mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps to improve mood and reduce pain perception.

Biochemical And Physiological Effects

Milnacipran hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception. It has also been found to have an effect on the levels of other neurotransmitters, such as dopamine and acetylcholine.

Advantages And Limitations For Lab Experiments

Milnacipran hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine reuptake inhibitors. However, the compound also has some limitations, such as its potential toxicity and the need for careful handling.

Future Directions

There are a number of future directions for the study of Milnacipran hydrochloride. One area of research is the development of new and more effective antidepressant and analgesic drugs based on the structure of Milnacipran. Another area of research is the study of the long-term effects of Milnacipran on the brain and body, including its potential for addiction and dependence. Additionally, the compound could be studied for its potential use in the treatment of other medical conditions, such as anxiety disorders and post-traumatic stress disorder.

Synthesis Methods

The synthesis of Milnacipran hydrochloride involves the reaction between 4-chlorobenzyl chloride and morpholine, followed by the esterification of the resulting product with 4-morpholinecarboxylic acid. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt of Milnacipran.

Scientific Research Applications

Milnacipran hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the treatment of major depressive disorder, fibromyalgia, and neuropathic pain. The compound works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which helps to improve mood and reduce pain perception.

properties

CAS RN

185759-16-4

Product Name

4-Morpholinecarboxylic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl ester, monohydrochloride

Molecular Formula

C17H24Cl2N2O4

Molecular Weight

391.3 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride

InChI

InChI=1S/C17H23ClN2O4.ClH/c18-15-3-1-14(2-4-15)16-13-19(5-11-23-16)6-12-24-17(21)20-7-9-22-10-8-20;/h1-4,16H,5-13H2;1H

InChI Key

UILYOKMBTKKAFK-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=C(C=C3)Cl.Cl

synonyms

2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride

Origin of Product

United States

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